N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide
Overview
Description
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core, which is often associated with UV-absorbing properties, making it useful in materials science and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to produce the benzotriazole ring. The resulting benzotriazole is then subjected to further reactions to introduce the carbamothioyl and butanamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzotriazole ring can produce a partially hydrogenated compound.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a UV-absorbing agent in the development of new materials and coatings.
Biology: Investigated for its potential as a photoprotective agent in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in protecting skin from UV radiation.
Industry: Utilized in the production of UV-resistant plastics and other materials.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide involves its ability to absorb UV radiation, thereby preventing damage to underlying materials or biological tissues. The benzotriazole core is responsible for this UV-absorbing property, while the carbamothioyl and butanamide groups may enhance its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct UV-absorbing properties and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-3-methylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12(2)10-18(25)21-19(27)20-13-4-9-16-17(11-13)23-24(22-16)14-5-7-15(26-3)8-6-14/h4-9,11-12H,10H2,1-3H3,(H2,20,21,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGGCSZSCINRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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